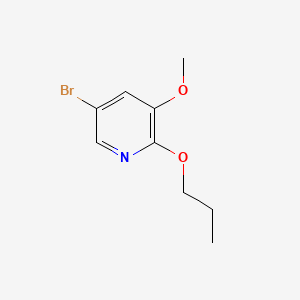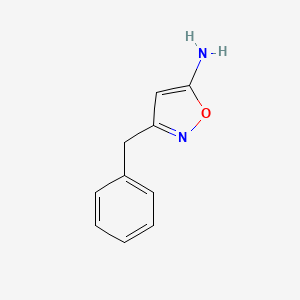
3-Chloro-5-isopropyl-1,2,4-oxadiazole
Overview
Description
3-Chloro-5-isopropyl-1,2,4-oxadiazole is a chemical compound with the molecular formula C5H7ClN2O. It has an average mass of 146.575 Da and a monoisotopic mass of 146.024689 Da . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring containing an oxygen atom and two nitrogen atoms. The compound also contains a chlorine atom and an isopropyl group attached to the ring .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 207.7±23.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C. It has an enthalpy of vaporization of 42.6±3.0 kJ/mol and a flash point of 79.4±22.6 °C .Scientific Research Applications
Therapeutic Worth of Oxadiazole Derivatives
Oxadiazole derivatives, including the 1,3,4-oxadiazole ring, are prominent in medicinal chemistry due to their ability to bind effectively with various enzymes and receptors through numerous weak interactions. This feature has led to the development of oxadiazole-based compounds with significant therapeutic potential across a variety of medicinal applications such as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and more. The comprehensive review by Verma et al. (2019) highlights the current developments and the extensive therapeutic applications of these compounds, underscoring their significant contribution to addressing different ailments (Verma et al., 2019).
Synthesis and Biological Roles
The innovative methods for synthesizing 1,3,4-oxadiazole derivatives and their medicinal applications have been a focus of research, aiming to develop new therapeutic agents for numerous diseases. Nayak and Poojary (2019) reviewed the recent advancements in the synthesis and biological applications of 1,3,4-oxadiazole candidates, providing insights into their role in creating new therapeutic species (Nayak & Poojary, 2019).
Pharmacological Activity
The pharmacological activity of oxadiazole derivatives, including antibacterial, anti-inflammatory, antituberculous, antifungal, antidiabetic, and anticancer activities, has been significantly noted in recent research. Wang et al. (2022) discuss the synthesis and pharmacological evaluation of oxadiazole derivatives, emphasizing their role in developing new medicinal agents with enhanced pharmacological activities (Wang et al., 2022).
Metal-Ion Sensing Applications
Oxadiazoles, particularly the 1,3,4-oxadiazole scaffolds, have found applications beyond pharmacology, such as in metal-ion sensing. Sharma et al. (2022) discuss the synthetic strategies and applications of 1,3,4-oxadiazole derivatives in developing chemosensors for metal ions. This review illustrates the versatility of oxadiazole compounds in various fields, including material science and analytical chemistry (Sharma et al., 2022).
Anticancer and Antiviral Activities
The anticancer and antiviral potential of 1,3,4-oxadiazole derivatives is a significant area of interest. Studies have shown that these compounds exhibit considerable activity against various cancer cell lines and viruses, underscoring their potential as lead molecules in treating cancer and viral infections (Devi et al., 2022).
Future Directions
Mechanism of Action
Target of Action
1,2,4-oxadiazoles, the class of compounds to which it belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The specific targets can vary depending on the disease-causing organism.
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets, leading to changes that inhibit the growth or function of the disease-causing organism .
Biochemical Pathways
Given its potential anti-infective properties, it may interfere with essential biochemical pathways in the targeted organisms, leading to their inhibition .
Result of Action
As a potential anti-infective agent, it may lead to the inhibition or death of disease-causing organisms .
Biochemical Analysis
Biochemical Properties
3-Chloro-5-isopropyl-1,2,4-oxadiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing the breakdown of acetylcholine. Additionally, this compound can interact with proteins involved in signal transduction pathways, modulating their activity and influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling cascades, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation . Moreover, it can affect metabolic pathways by modulating the activity of key enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. Prolonged exposure to this compound may lead to cumulative changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models have been investigated to determine the optimal dosage and potential toxic effects. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . At low to moderate doses, this compound can enhance certain physiological functions, while at high doses, it may induce toxic effects, such as hepatotoxicity and neurotoxicity . These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can influence the activity of enzymes involved in the synthesis and degradation of biomolecules, such as lipids, carbohydrates, and nucleotides . By modulating these metabolic pathways, this compound can affect the overall metabolic balance within cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is essential for its function and activity. This compound can be targeted to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through post-translational modifications or interactions with targeting signals . The localization of this compound within these compartments can affect its ability to modulate cellular processes and exert its biochemical effects .
properties
IUPAC Name |
3-chloro-5-propan-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c1-3(2)4-7-5(6)8-9-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTIXTYCNSSYIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601259943 | |
| Record name | 3-Chloro-5-(1-methylethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601259943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1243250-26-1 | |
| Record name | 3-Chloro-5-(1-methylethyl)-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1243250-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-(1-methylethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601259943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



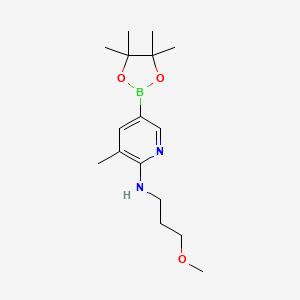

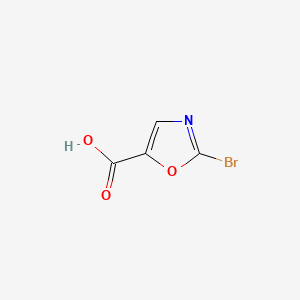
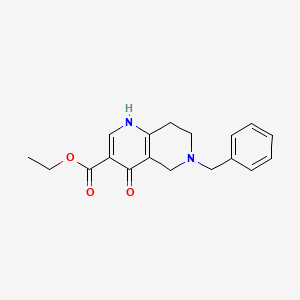

![Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B596993.png)
![Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B596998.png)
